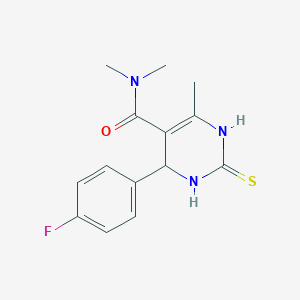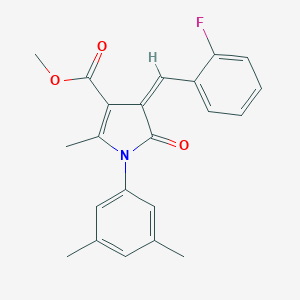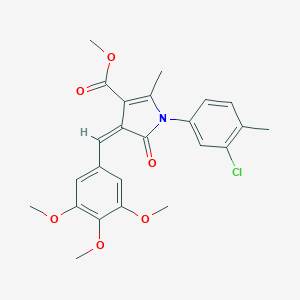![molecular formula C20H24N2OS B297475 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)
3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, commonly known as MPCE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of insulin signaling and glucose metabolism. MPCE has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases, including diabetes, obesity, and cancer.
Wirkmechanismus
The mechanism of action of MPCE involves the inhibition of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, a key regulator of insulin signaling and glucose metabolism. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether dephosphorylates insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling, leading to the inhibition of insulin signaling and glucose uptake. By inhibiting 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, MPCE increases the phosphorylation of IRS-1, leading to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPCE are diverse and complex. In addition to its role in improving insulin sensitivity and glucose uptake, MPCE has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases, including diabetes, obesity, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPCE in lab experiments is its specificity for 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether. MPCE has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether in various diseases. However, one of the limitations of MPCE is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving MPCE. One area of research is the development of more potent and selective inhibitors of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether. Another area of research is the identification of other targets of MPCE, which could lead to the development of new therapies for various diseases. Finally, the use of MPCE in combination with other drugs or therapies could lead to improved outcomes in the treatment of various diseases.
Synthesemethoden
The synthesis of MPCE is a complex process that involves several steps. One of the most common methods for synthesizing MPCE is the reaction of 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl isocyanate with 3-methylbenzyl alcohol in the presence of a catalyst such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
MPCE has been extensively used in scientific research as a tool for studying the mechanisms of various diseases. One of the most significant applications of MPCE is in the study of diabetes and obesity. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether is a key regulator of insulin signaling and glucose metabolism, and its inhibition by MPCE has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity.
In addition to its role in diabetes and obesity research, MPCE has also been used in the study of cancer. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether is overexpressed in many types of cancer, and its inhibition by MPCE has been shown to reduce tumor growth and metastasis in animal models of cancer.
Eigenschaften
Molekularformel |
C20H24N2OS |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
[4-[(3-methylphenyl)methoxy]phenyl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C20H24N2OS/c1-16-4-3-5-17(14-16)15-23-19-8-6-18(7-9-19)20(24)22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 |
InChI-Schlüssel |
QNQLXGUUNOTGRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCN(CC3)C |
Kanonische SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]acetamide](/img/structure/B297393.png)
![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)


![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)
![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)


